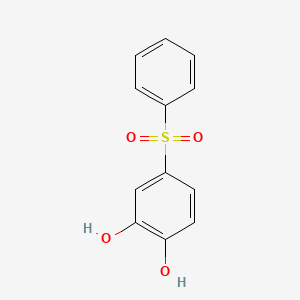

1,2-Benzenediol, 4-(phenylsulfonyl)-

Description

Contextualization within Catechol Chemistry

1,2-Benzenediol, commonly known as catechol, is a dihydroxy aromatic compound that serves as a vital building block in both nature and synthetic chemistry. frontiersin.orgorgsyn.org Catechols are characterized by two hydroxyl groups on adjacent carbons of a benzene (B151609) ring, a feature that imparts them with versatile reactivity. frontiersin.orgorgsyn.org They are found in a variety of natural products and are key precursors in the industrial synthesis of pharmaceuticals, agrochemicals, and fragrances. orgsyn.org

The chemistry of catechols is dominated by the reactivity of the hydroxyl groups, which can undergo oxidation to form highly reactive ortho-quinones. orgsyn.org This redox activity is central to their biological functions and their application as antioxidants and polymerization inhibitors. Furthermore, the hydroxyl groups can act as ligands, chelating to metal ions to form stable complexes, a property exploited in coordination chemistry and materials science. The synthesis of catechol derivatives is an active area of research, with methods ranging from the classic oxidation of phenols to more modern transition metal-catalyzed C-H oxygenation reactions. nih.govnih.gov

Significance of Sulfone Functionality in Organic Synthesis and Material Science

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone of modern organic and materials chemistry. rsc.org The sulfonyl group is strongly electron-withdrawing, a property that significantly influences the reactivity of adjacent parts of the molecule. rsc.org In organic synthesis, this electronic effect is harnessed in a variety of transformations, including the Ramberg–Bäcklund reaction and the Julia olefination, which are powerful methods for the formation of carbon-carbon double bonds. rsc.org

In the realm of material science, the incorporation of sulfone groups into polymer backbones gives rise to high-performance plastics known as polysulfones. These materials are prized for their exceptional thermal and oxidative stability, high strength, and resistance to creep, making them suitable for demanding applications in aerospace, automotive, and medical devices. rsc.org The rigidity and polarity imparted by the sulfone group contribute to the desirable mechanical and thermal properties of these polymers.

Structural Attributes and Research Relevance of the Benzenediol-Sulfonyl Hybrid Motif

The combination of a catechol and a phenylsulfonyl group within a single molecule, as seen in 1,2-Benzenediol, 4-(phenylsulfonyl)-, creates a bifunctional scaffold with intriguing possibilities. The electron-donating hydroxyl groups of the catechol moiety and the electron-withdrawing phenylsulfonyl group are in electronic communication through the aromatic ring, which is expected to modulate the reactivity of both functionalities.

This hybrid structure suggests a number of potential research avenues. The catechol unit can serve as a platform for further functionalization, polymerization, or as a ligand for metal coordination. The sulfone group, in addition to influencing the electronic properties of the catechol ring, can participate in its own characteristic reactions. The interplay between these two functional groups could lead to novel reactivity and the development of materials with unique properties. For instance, the catechol moiety could be used to anchor the molecule to surfaces or to cross-link polymers, while the sulfone group could enhance thermal stability and mechanical strength.

Overview of Research Scope and Objectives for 1,2-Benzenediol, 4-(phenylsulfonyl)-

While dedicated research on 1,2-Benzenediol, 4-(phenylsulfonyl)- appears to be limited, the broader field of catechol-containing sulfone polymers has been explored. A notable example is the synthesis of catechol-based macrocyclic aromatic ether-sulfones. In this work, catechol was reacted with 4,4'-bis(4-chlorobenzenesulfonyl)biphenyl in a cyclocondensation reaction to produce a series of macrocycles. This research highlights the feasibility of combining catechol and sulfone moieties to create complex macromolecular architectures.

The primary objectives for future research on 1,2-Benzenediol, 4-(phenylsulfonyl)- would logically include the development of efficient and selective synthetic routes to this compound. A plausible approach would be the Friedel-Crafts sulfonylation of catechol with benzenesulfonyl chloride, although care would be needed to control the regioselectivity and prevent side reactions.

Once synthesized, a thorough characterization of its structural, spectroscopic, and electrochemical properties would be essential. This would involve techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and cyclic voltammetry to fully elucidate its molecular structure and redox behavior.

Following characterization, the exploration of its utility in organic synthesis and materials science would be a key objective. This could involve investigating its reactivity as a monomer in polymerization reactions to create novel polysulfones with tailored properties. Additionally, its potential as a ligand for the synthesis of new metal complexes with interesting catalytic or material properties could be explored. The unique combination of a chelating catechol unit and a robust sulfone group makes 1,2-Benzenediol, 4-(phenylsulfonyl)- a promising target for further investigation in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZNFGAKSIUZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208776 | |

| Record name | 1,2-Benzenediol, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60048-84-2 | |

| Record name | 1,2-Benzenediol, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060048842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Benzenediol, 4 Phenylsulfonyl and Its Structural Analogues

Direct Synthesis Approaches

Direct synthesis methods offer a more straightforward route to the target compound by introducing the phenylsulfonyl moiety directly onto the catechol framework. These strategies include classical electrophilic aromatic substitution, sulfonylation of activated catechol derivatives, and modern palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Strategies for Sulfonyl Group Introduction

The introduction of a sulfonyl group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction, often referred to as Friedel-Crafts sulfonylation. However, the direct sulfonylation of catechol presents significant challenges due to the high reactivity of the catechol ring, which is highly activated towards electrophilic attack and prone to oxidation. The reaction with sulfonylating agents like benzenesulfonyl chloride in the presence of a Lewis acid catalyst can lead to a mixture of products, including polysubstituted derivatives and undesired side products from the reaction of the hydroxyl groups.

One approach to control the regioselectivity and minimize side reactions is the use of milder reaction conditions and specific catalysts. For instance, the sulfonation of polyhydroxyaromatics, including catechol, has been achieved using concentrated sulfuric acid. This method, while a form of electrophilic aromatic substitution, introduces a sulfonic acid group (-SO3H) rather than a phenylsulfonyl group (-SO2Ph). Subsequent conversion of the sulfonic acid to the desired phenyl sulfone would require additional synthetic steps.

| Starting Material | Sulfonylating Agent | Catalyst/Conditions | Product | Reference |

| Catechol | Concentrated Sulfuric Acid | 85-90°C | 1,2-dihydroxy-benzene-3,5-disulfonic acid | google.com |

Table 1: Example of Electrophilic Sulfonation of Catechol

To achieve the direct introduction of a phenylsulfonyl group, a potential, though challenging, strategy would involve the use of benzenesulfonyl chloride with a carefully selected Lewis or Brønsted acid catalyst under controlled temperature and stoichiometry to favor mono-substitution at the 4-position. Research in this specific area for catechol remains limited due to the inherent reactivity challenges.

Sulfonylation Reactions on Activated Catechol Derivatives

To circumvent the challenges associated with the direct sulfonylation of catechol, a more controlled approach involves the use of activated catechol derivatives, where the hydroxyl groups are protected. This strategy prevents unwanted side reactions at the hydroxyl groups and can help direct the electrophilic attack to the desired position on the aromatic ring.

Common protecting groups for phenols and catechols include ethers (e.g., methyl, benzyl) and silyl ethers. Once the catechol is protected, it can be subjected to Friedel-Crafts sulfonylation with benzenesulfonyl chloride and a Lewis acid catalyst. The choice of protecting group is crucial, as it must be stable under the sulfonylation conditions and readily cleavable in a subsequent deprotection step to yield the final product.

A general synthetic scheme would be as follows:

Protection: Catechol is reacted with a suitable protecting group reagent to yield the protected catechol derivative.

Sulfonylation: The protected catechol is then reacted with benzenesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃, FeCl₃) to introduce the phenylsulfonyl group. The electronic and steric effects of the protecting groups can influence the regioselectivity of this step.

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to afford 1,2-Benzenediol, 4-(phenylsulfonyl)-.

Palladium-Catalyzed Coupling Reactions for Carbon-Sulfur Bond Formation

Modern synthetic chemistry offers powerful tools for the formation of carbon-sulfur bonds through palladium-catalyzed cross-coupling reactions. This approach can be a viable strategy for the synthesis of 1,2-Benzenediol, 4-(phenylsulfonyl)-. A plausible route would involve the coupling of a functionalized catechol derivative with a source of the phenylsulfonyl group.

One such strategy could be the palladium-catalyzed coupling of a 4-halocatechol (e.g., 4-iodocatechol or 4-bromocatechol), with a phenylsulfinate salt (e.g., sodium phenylsulfinate). The catechol hydroxyl groups would likely need to be protected during this reaction to prevent interference with the catalyst and reagents.

Illustrative Reaction Scheme:

Halogenation and Protection: Catechol is first halogenated at the 4-position, followed by protection of the hydroxyl groups.

Palladium-Catalyzed Coupling: The resulting protected 4-halocatechol is then coupled with a phenylsulfinate salt in the presence of a palladium catalyst and a suitable ligand.

Deprotection: The protecting groups are removed to yield the final product.

This type of C-S bond formation is analogous to other palladium-catalyzed cross-coupling reactions and offers a potentially high-yielding and regioselective route to the target molecule.

Indirect Synthesis via Precursor Functionalization and Transformation

Indirect synthetic methods involve the initial preparation of a catechol derivative with a sulfur-containing functional group at the 4-position, which is then transformed into the desired phenylsulfonyl group in a subsequent step.

Oxidation of Thioether or Thiol Precursors (e.g., 4-sulfanyl-1,2-benzenediol)

A common and effective indirect method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl thioethers or thiols. In the context of 1,2-Benzenediol, 4-(phenylsulfonyl)-, this would involve the synthesis of 4-(phenylthio)-1,2-benzenediol, followed by its oxidation.

The synthesis of the 4-(phenylthio)-1,2-benzenediol precursor can be achieved through various methods, including the reaction of catechol with a phenylsulfenylating agent. For instance, the reaction of a protected catechol with phenylsulfenyl chloride could yield the desired thioether.

Once the 4-(phenylthio)-1,2-benzenediol precursor is obtained, it can be oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions is critical to ensure the complete oxidation of the thioether to the sulfone without causing oxidation of the sensitive catechol moiety to a quinone.

| Oxidizing Agent | Conditions | Outcome |

| Hydrogen Peroxide (H₂O₂) | Catalytic acid or metal catalyst | Can be selective for sulfone formation |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric amounts | Effective for sulfide (B99878) oxidation |

| Potassium Permanganate (KMnO₄) | Controlled pH and temperature | Powerful oxidant, may require careful control |

| Oxone® (Potassium peroxymonosulfate) | Aqueous or organic solvents | Versatile and effective oxidant |

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion

The selection of the appropriate oxidizing system is crucial to achieve a high yield of 1,2-Benzenediol, 4-(phenylsulfonyl)- while preserving the diol functionality.

Electrochemical Synthesis Pathways and Mechanistic Considerations

Electrochemical methods offer a green and efficient alternative for the synthesis of 1,2-Benzenediol, 4-(phenylsulfonyl)-. This approach involves the electrochemical oxidation of catechol in the presence of benzenesulfinic acid.

The mechanism of this electrochemical synthesis involves the initial oxidation of catechol at the anode to generate an o-benzoquinone intermediate. This highly electrophilic species then undergoes a Michael-type addition reaction with the nucleophilic benzenesulfinic acid. The resulting adduct is subsequently oxidized further under the electrochemical conditions to yield the final sulfone product. This process is often referred to as an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism.

Key Steps in the Electrochemical Synthesis:

Electrochemical Oxidation of Catechol: Catechol is oxidized at the electrode surface, losing two electrons and two protons to form o-benzoquinone.

Nucleophilic Attack by Benzenesulfinic Acid: The generated o-benzoquinone is a potent electrophile and is readily attacked by the sulfinate anion of benzenesulfinic acid. This Michael addition reaction forms a new carbon-sulfur bond.

Rearomatization and Further Oxidation: The initial adduct tautomerizes to a hydroquinone derivative, which is then oxidized at the anode to the final sulfone product.

The efficiency and selectivity of this electrochemical synthesis can be influenced by several factors, including the pH of the electrolyte solution, the electrode material, and the applied potential.

| Catechol Derivative | Nucleophile | pH | Outcome |

| Catechol | Benzenesulfinic acid | Aqueous solution | Formation of 4-(phenylsulfonyl)catechol |

| 3-Methylcatechol | Benzenesulfinic acid | Aqueous solution | Formation of 5-methyl-4-(phenylsulfonyl)catechol |

| 3-Methoxycatechol | Benzenesulfinic acid | Aqueous solution | Formation of 5-methoxy-4-(phenylsulfonyl)catechol |

Table 3: Examples of Electrochemical Synthesis of Sulfonylated Catechols

This electrochemical approach provides a direct and environmentally friendly route to 1,2-Benzenediol, 4-(phenylsulfonyl)- and its analogues, avoiding the need for harsh reagents and catalysts.

Multi-step Convergent Synthesis Protocols

Convergent synthesis offers a highly efficient approach to complex molecules by assembling pre-synthesized fragments in the later stages of a reaction sequence. This strategy is particularly advantageous for the synthesis of 1,2-benzenediol, 4-(phenylsulfonyl)- and its analogues as it allows for the independent preparation of the substituted catechol and the phenylsulfonyl moieties, which are then coupled. This approach maximizes efficiency and allows for facile generation of analogues by modifying either of the precursor fragments.

A common convergent strategy involves the preparation of a suitably functionalized catechol derivative and a phenylsulfone precursor, followed by a cross-coupling reaction. For instance, a 4-halocatechol derivative can be coupled with a phenylsulfinate salt under palladium catalysis. Alternatively, a catechol derivative bearing an appropriate leaving group can react with a phenylsulfonylating agent.

Another convergent approach is a three-component palladium-catalyzed coupling reaction. This method allows for the straightforward production of varied sulfones by uniting two readily available coupling partners, such as an aryl lithium species and an aryl or heteroaryl halide, with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The utility of this methodology has been demonstrated in the synthesis of medicinally relevant agents.

Table 1: Representative Multi-step Convergent Synthesis Protocol

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1a | Halogenation of Catechol Derivative | Protected Catechol | N-Bromosuccinimide (NBS), Acetonitrile | 4-Bromo-protected Catechol |

| 1b | Preparation of Sulfinate Salt | Thiophenol | NaOH, H₂O₂ | Sodium Phenylsulfinate |

| 2 | Palladium-Catalyzed Cross-Coupling | 4-Bromo-protected Catechol, Sodium Phenylsulfinate | Pd(dba)₂, Xantphos, Toluene, 110 °C | Protected 1,2-Benzenediol, 4-(phenylsulfonyl)- |

| 3 | Deprotection | Protected 1,2-Benzenediol, 4-(phenylsulfonyl)- | BBr₃, Dichloromethane, 0 °C to rt | 1,2-Benzenediol, 4-(phenylsulfonyl)- |

This table presents a representative, generalized protocol. Specific protecting groups, catalysts, and conditions may vary based on the specific substrate and desired yield.

Regioselective Control in Substitution Patterns on the Benzenediol Ring

Achieving the desired 4-substitution pattern on the 1,2-benzenediol (catechol) ring is a critical aspect of the synthesis. The hydroxyl groups of catechol are activating and ortho-, para-directing, which can lead to a mixture of products in electrophilic aromatic substitution reactions. Therefore, regioselective methods are essential to ensure the formation of the desired 4-substituted isomer.

One established method for achieving regioselectivity is through a two-step process involving ortho-formylation of a phenol followed by a Dakin oxidation. This process, however, can suffer from low selectivity, particularly with meta-substituted phenols. A one-pot procedure has been developed where phenols are converted to salicylaldehydes using paraformaldehyde and MgCl₂–Et₃N, followed by treatment with aqueous NaOH and H₂O₂ to yield the corresponding catechols.

A more recent and highly site-selective method is the palladium-catalyzed silanol-directed C–H oxygenation of phenols. This technique allows for the oxygenation of both electron-neutral and electron-poor phenols with high regioselectivity. The method proceeds via a silanol-directed acetoxylation, followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol. Subsequent deprotection with a fluoride source, such as tetrabutylammonium fluoride (TBAF), yields the catechol product. This approach offers broad functional group tolerance and provides access to substituted catechols that are not easily accessible through other synthetic routes.

Table 2: Comparison of Regioselective Methods for Catechol Synthesis

| Method | Description | Advantages | Disadvantages |

| ortho-Formylation/Dakin Oxidation | Two-step process involving formylation of a phenol at the ortho position, followed by oxidation to a hydroxyl group. | Well-established method. | Can have low selectivity with certain substrates. |

| Pd-Catalyzed Silanol-Directed C-H Oxygenation | Palladium-catalyzed introduction of an oxygen functional group at the C-H bond ortho to a silanol directing group. | High site selectivity, broad functional group tolerance, applicable to electron-poor phenols. | Requires a directing group and a palladium catalyst. |

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of 1,2-benzenediol, 4-(phenylsulfonyl)- and its analogues, several green approaches can be implemented to enhance sustainability.

The use of deep eutectic solvents (DESs) as sustainable media for multicomponent sulfonylation reactions presents a promising green alternative to traditional volatile organic compounds. These solvents are often biodegradable, have low toxicity, and can be recycled.

Furthermore, the development of metal-free synthetic methods for diaryl sulfones offers a significant environmental advantage by avoiding the use of potentially toxic and expensive heavy metals. An efficient, high-yielding, and transition-metal-free synthesis of diaryl sulfones has been developed using arylsulfinic acid salts and diaryliodonium salts under mild reaction conditions. Another metal-free approach involves the reaction of in situ generated arynes with thiosulfonates.

The use of Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium chloride, enables the sulfonation of aromatic compounds under mild aqueous conditions, avoiding the need for volatile and corrosive reagents. These ionic liquids can often be regenerated and reused, further enhancing the sustainability of the process.

Table 3: Green Chemistry Approaches in Sulfone Synthesis

| Approach | Description | Green Advantages |

| Deep Eutectic Solvents (DESs) | Use of DESs as a reaction medium for sulfonylation. | Sustainable, recyclable, biodegradable, low cost. |

| Metal-Free Synthesis | Synthesis of diaryl sulfones without transition metal catalysts. | Avoids use of toxic and expensive heavy metals. |

| Ionic Liquids | Use of Brønsted acidic ionic liquids for sulfonation. | Recyclable catalyst and solvent, mild aqueous conditions. |

Chemical Reactivity and Mechanistic Studies of 1,2 Benzenediol, 4 Phenylsulfonyl

Redox Chemistry of the Catechol Moiety

The redox behavior of 1,2-Benzenediol, 4-(phenylsulfonyl)- is primarily dictated by the catechol portion of the molecule. This dihydroxybenzene structure is susceptible to oxidation, a process significantly modulated by the presence of the electron-withdrawing phenylsulfonyl group.

Electrochemical Behavior and Oxidation Pathways to o-Quinones

The electrochemical oxidation of catechols is a well-documented process that proceeds via a two-electron, two-proton transfer to yield the corresponding ortho-quinone. psu.edusid.ir For 1,2-Benzenediol, 4-(phenylsulfonyl)-, this transformation results in the formation of 4-(phenylsulfonyl)-1,2-benzoquinone. The presence of the strongly electron-withdrawing phenylsulfonyl group at the C4 position is anticipated to have a significant impact on the electrochemical properties of the catechol ring.

Electron-withdrawing substituents on the catechol ring generally make the oxidation process more difficult, resulting in a higher oxidation potential. libretexts.org This is due to the decreased electron density on the aromatic ring, which stabilizes the catechol form relative to the oxidized quinone form. Studies on various substituted catechols have established a linear Hammett correlation, where catechols with electron-withdrawing groups exhibit slower rates of oxidation. researchgate.net Therefore, 1,2-Benzenediol, 4-(phenylsulfonyl)- is expected to have a higher oxidation potential compared to unsubstituted catechol.

The general electrochemical oxidation pathway can be represented as follows:

1,2-Benzenediol, 4-(phenylsulfonyl)- ⇌ 4-(Phenylsulfonyl)-1,2-benzoquinone + 2e⁻ + 2H⁺

Cyclic voltammetry studies on similar catechol derivatives, such as 4-tert-butylcatechol, show a quasi-reversible two-electron process, and it is expected that 1,2-Benzenediol, 4-(phenylsulfonyl)- would exhibit similar behavior, though likely at a more positive potential. sid.irresearchgate.net The stability of the resulting o-quinone is also a critical factor. While some o-quinones are highly reactive and prone to further reactions, the specific influence of the phenylsulfonyl group on the stability of 4-(phenylsulfonyl)-1,2-benzoquinone requires further dedicated study.

Generation and Stability of Catechol-Derived Radical Species

The oxidation of catechols can also proceed through a one-electron transfer mechanism, leading to the formation of a semiquinone radical anion. nih.gov In the case of 1,2-Benzenediol, 4-(phenylsulfonyl)-, this would generate the 4-(phenylsulfonyl)semiquinone radical. The stability of these radical species is of significant interest in various chemical and biological contexts.

The generation of semiquinone radicals can be achieved through various methods, including enzymatic oxidation or autoxidation in alkaline media. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection and characterization of these radical intermediates. nih.govnih.gov

Reactivity at the Sulfonyl Group

The phenylsulfonyl group not only influences the redox chemistry of the catechol moiety but also serves as a site of potential reactivity.

Influence of the Sulfonyl Group on Aromatic Ring Activation/Deactivation

The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group, and as such, it deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation effect makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation at the catechol ring more challenging compared to unsubstituted catechol.

Conversely, the sulfonyl group is a strong activating group for nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov It stabilizes the negatively charged Meisenheimer complex intermediate that forms during the attack of a nucleophile on the aromatic ring. This activation is most effective when the sulfonyl group is positioned ortho or para to a good leaving group on the aromatic ring. In 1,2-Benzenediol, 4-(phenylsulfonyl)-, the sulfonyl group is para to one of the hydroxyl groups and meta to the other, which could influence potential substitution reactions on the ring.

Nucleophilic Displacement Reactions involving the Sulfonyl Moiety

The phenylsulfonyl group itself can act as a leaving group in nucleophilic substitution reactions under specific conditions. While the C-S bond is generally strong, displacement of the entire phenylsulfonyl group can be achieved with potent nucleophiles, particularly when the aromatic ring is further activated by other substituents. However, such reactions typically require harsh conditions.

More commonly, nucleophilic attack can occur at the sulfur atom of the sulfonyl group, especially in related sulfonyl chlorides or esters. mdpi.com For 1,2-Benzenediol, 4-(phenylsulfonyl)-, direct nucleophilic attack on the sulfonyl sulfur is less probable without prior activation.

Aromatic Reactivity and Further Functionalization of the Core Structure

The presence of both hydroxyl and phenylsulfonyl groups on the benzene (B151609) ring provides multiple avenues for further functionalization of the core structure of 1,2-Benzenediol, 4-(phenylsulfonyl)-.

The catechol hydroxyl groups can undergo typical reactions of phenols, such as etherification and esterification. The reactivity of these hydroxyl groups will be influenced by the electron-withdrawing nature of the para-sulfonyl group.

Given the activating effect of the sulfonyl group towards nucleophilic aromatic substitution, it is plausible that one of the hydroxyl groups could be converted into a better leaving group (e.g., a tosylate) to facilitate SNAr reactions.

Furthermore, oxidative functionalization of catechols bearing electron-withdrawing groups has been demonstrated. For instance, catechols with such substituents can undergo oxidative functionalization at a different position on the ring in the presence of an oxidizing agent and a nucleophile. nih.gov This suggests that 1,2-Benzenediol, 4-(phenylsulfonyl)- could potentially be functionalized at the C5 or C6 positions through an oxidative coupling mechanism.

Below is a table summarizing the expected reactivity at different positions of the molecule:

| Position | Functional Group | Expected Reactivity |

| C1, C2 | Hydroxyl | Etherification, Esterification |

| C4 | Phenylsulfonyl | Activation for SNAr, Potential Leaving Group |

| C3, C5, C6 | Aromatic C-H | Potential for Oxidative Functionalization |

Further experimental investigation is required to fully explore and optimize the conditions for these potential functionalization reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) is typically challenging for benzene derivatives unless the aromatic ring is activated by the presence of strong electron-withdrawing groups. chemistrysteps.com The phenylsulfonyl group in 1,2-Benzenediol, 4-(phenylsulfonyl)- is a potent electron-withdrawing group, which can, in principle, activate the catechol ring for nucleophilic attack. masterorganicchemistry.comacs.org

For a conventional SₙAr mechanism to occur on the catechol ring, a suitable leaving group would need to be present at a position ortho or para to the activating phenylsulfonyl group. wikipedia.orglibretexts.org In the parent molecule, the hydroxyl groups are not good leaving groups. However, they could potentially be converted into better leaving groups, such as tosylates or triflates, which could then be displaced by a strong nucleophile.

Alternatively, the phenylsulfonyl group itself can be the target of nucleophilic attack. While the sulfonyl group is a strong activator for nucleophilic attack on the ring it is attached to, it can also be displaced under certain conditions. Studies on diphenyl sulfones have shown that the sulfone linkage can be cleaved by strong nucleophiles. nih.gov

Another possibility is the reaction of the catechol moiety under oxidative conditions to form an o-quinone. These species are highly electrophilic and can readily undergo Michael-type additions with nucleophiles. nih.gov The presence of the electron-withdrawing phenylsulfonyl group would further enhance the electrophilicity of the resulting quinone.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Investigations

Detailed mechanistic studies on 1,2-Benzenediol, 4-(phenylsulfonyl)- are not extensively reported in the literature. However, the mechanisms of its reactions can be inferred from studies on related compounds and by employing standard physical organic chemistry techniques.

Kinetic studies are invaluable for determining the rate-determining step of a reaction and for quantifying the effects of substituents. For an electrophilic aromatic substitution on 4-(phenylsulfonyl)catechol, a kinetic study would likely reveal a second-order rate law, consistent with a bimolecular reaction between the aromatic substrate and the electrophile. masterorganicchemistry.com The rate would be influenced by the concentration of both reactants. Comparing the reaction rates with those of catechol and phenylsulfone would provide quantitative insight into the competing electronic effects of the substituents. A kinetic isotope effect study, where the hydrogen at a specific position is replaced by deuterium, could help to determine if the C-H bond breaking is part of the rate-determining step. youtube.com

Spectroscopic methods are essential for identifying reactants, intermediates, and products, thereby mapping the reaction pathway.

UV-Visible Spectroscopy: Changes in the electronic structure during a reaction can be monitored by UV-Vis spectroscopy. The formation of reaction intermediates, such as the Meisenheimer complex in a nucleophilic aromatic substitution or a carbocation intermediate (Wheland intermediate) in an electrophilic aromatic substitution, often results in the appearance of new absorption bands at longer wavelengths. masterorganicchemistry.combohrium.com For instance, the reaction of catechols can be tracked by observing changes in their characteristic absorbance peaks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation of the products of a reaction. Furthermore, in-situ NMR monitoring can provide real-time information about the concentrations of reactants, intermediates, and products, allowing for a detailed kinetic analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the disappearance of reactant functional groups and the appearance of new ones. For example, in a nucleophilic substitution where a hydroxyl group is replaced, the characteristic broad O-H stretch would disappear.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the products and can help in their identification. When coupled with a separation technique like liquid chromatography (LC-MS), it can be used to identify multiple products in a complex reaction mixture. nih.gov

By combining these techniques, a comprehensive picture of the reaction mechanisms of 1,2-Benzenediol, 4-(phenylsulfonyl)- can be constructed.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Despite the theoretical utility of NMR for this compound, specific experimental ¹H and ¹³C NMR data for 1,2-Benzenediol, 4-(phenylsulfonyl)- are not available in the reviewed scientific literature. Hypothetically, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the catechol and phenylsulfonyl rings, with chemical shifts and coupling constants indicative of their relative positions. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each unique carbon atom in the molecule.

Table 1: Hypothetical ¹H NMR Data for 1,2-Benzenediol, 4-(phenylsulfonyl)-

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH (Catechol Ring) | 6.5 - 7.5 | d, dd | 2-8 |

| Aromatic CH (Phenylsulfonyl Ring) | 7.5 - 8.0 | m | 7-8 |

Table 2: Hypothetical ¹³C NMR Data for 1,2-Benzenediol, 4-(phenylsulfonyl)-

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-OH | 140 - 150 |

| C-SO₂ | 135 - 145 |

| Aromatic C-H | 115 - 135 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 1,2-Benzenediol, 4-(phenylsulfonyl)-, IR and Raman spectroscopy would be expected to show absorption bands corresponding to the O-H, S=O, C=C (aromatic), and C-S bonds.

A search of the available literature and spectral databases did not yield any experimental IR or Raman spectra for 1,2-Benzenediol, 4-(phenylsulfonyl)-. The anticipated vibrational frequencies would be key in confirming the presence of the catechol and phenylsulfonyl moieties.

Table 3: Anticipated Vibrational Frequencies for 1,2-Benzenediol, 4-(phenylsulfonyl)-

| Functional Group | Anticipated Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (hydroxyl) | 3200-3600 (broad) | IR |

| C-H stretch (aromatic) | 3000-3100 | IR, Raman |

| C=C stretch (aromatic) | 1400-1600 | IR, Raman |

| S=O stretch (sulfonyl) | 1300-1350 and 1140-1160 | IR, Raman |

| C-O stretch (hydroxyl) | 1200-1260 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Furthermore, analysis of the fragmentation pattern provides valuable information about the compound's structure.

Experimental HRMS data, including the accurate mass of the molecular ion and fragmentation analysis for 1,2-Benzenediol, 4-(phenylsulfonyl)-, are not documented in the searched scientific literature. Such data would be crucial for confirming the elemental composition and providing evidence for the connectivity of the catechol and phenylsulfonyl groups.

X-ray Crystallography for Solid-State Structure Determination and Conformation

There are no published X-ray crystal structures for 1,2-Benzenediol, 4-(phenylsulfonyl)-. If suitable crystals could be obtained, X-ray diffraction analysis would offer unequivocal proof of its molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonyl groups.

Advanced Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral derivatives are produced)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are employed to study chiral molecules. These methods are particularly useful for determining the enantiomeric purity and absolute configuration of chiral compounds.

The parent compound, 1,2-Benzenediol, 4-(phenylsulfonyl)-, is achiral. There is no information in the scientific literature regarding the synthesis or analysis of chiral derivatives of this compound. Therefore, the application of advanced chiroptical spectroscopy is not relevant to the parent compound itself, and no data is available for any of its potential chiral derivatives.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Purity Assessment

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures, reaction monitoring, and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two such powerful techniques.

While LC-MS methods have been developed for the analysis of catechol and related compounds, there is no specific information available on the use of GC-MS or LC-MS for the analysis of 1,2-Benzenediol, 4-(phenylsulfonyl)-. These techniques would be invaluable for monitoring its synthesis and assessing the purity of the final product.

Theoretical and Computational Investigations of 1,2 Benzenediol, 4 Phenylsulfonyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to calculate molecular properties, optimize geometries, and predict reactivity. researchgate.net For 1,2-Benzenediol, 4-(phenylsulfonyl)-, DFT calculations can reveal how the electron-withdrawing phenylsulfonyl group influences the electron-rich catechol ring system.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap generally signifies higher chemical reactivity. nih.govnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. kbhgroup.in These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species.

Table 1: Global Reactivity Descriptors Derived from Conceptual DFT

| Descriptor | Formula | Significance |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. kbhgroup.in |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. kbhgroup.in |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. A large HOMO-LUMO gap implies high hardness. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. kbhgroup.in |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. google.com This method is particularly useful for analyzing charge distribution and delocalization effects, such as hyperconjugation and hydrogen bonding. mdpi.com

In 1,2-Benzenediol, 4-(phenylsulfonyl)-, NBO analysis can quantify the electron-withdrawing effect of the phenylsulfonyl group on the catechol ring. It would likely reveal significant delocalization of electron density from the oxygen lone pairs of the hydroxyl groups and the π-system of the catechol ring towards the sulfonyl group. This charge transfer stabilizes the molecule and influences its reactivity and intermolecular interactions. Furthermore, NBO can be used to study the strength and nature of intramolecular hydrogen bonds that may form between the adjacent hydroxyl groups on the catechol ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment. nih.gov

For 1,2-Benzenediol, 4-(phenylsulfonyl)-, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the sulfur-carbon bonds connecting the two phenyl rings. Conformational analysis through MD can identify the most stable arrangements (conformers) in different environments, such as in the gas phase or in various solvents. core.ac.ukbeilstein-journals.org Studies on similar acyclic compounds suggest that specific conformations are often preferred due to stabilizing interactions between heteroatoms. rsc.org In this case, interactions between the hydroxyl groups of the catechol and the sulfone oxygens could dictate the preferred geometry.

MD simulations are also crucial for understanding intermolecular interactions. For instance, simulations of multiple 1,2-Benzenediol, 4-(phenylsulfonyl)- molecules can predict how they pack in a condensed phase. These simulations can reveal key interactions, such as:

Hydrogen Bonding: The two hydroxyl groups on the catechol ring are potent hydrogen bond donors, while the oxygens of the sulfonyl group are strong acceptors.

π-π Stacking: The two aromatic rings can engage in stacking interactions, which are important for the stability of crystal structures and molecular aggregates.

Quantitative Structure-Property Relationships (QSPR) in Material Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest, such as solubility, boiling point, or toxicity. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties. unicamp.br

For 1,2-Benzenediol, 4-(phenylsulfonyl)-, QSPR can be a valuable tool in material design. By calculating a range of molecular descriptors, it is possible to predict its properties and suitability for certain applications. For example, QSPR studies on related phenylsulfonyl carboxylates have successfully predicted properties like aqueous solubility and toxicity based on descriptors derived from quantum chemical calculations. nih.govresearchgate.net

Table 2: Potential QSPR Application for 1,2-Benzenediol, 4-(phenylsulfonyl)-

| Molecular Descriptor | Potential Predicted Property | Relevance in Material Design |

| Molecular Volume (Vi) | Aqueous Solubility (logSw) | Crucial for applications in solution, such as in formulations or environmental remediation. nih.gov |

| Polarizability (α) | Toxicity (EC50) | Important for assessing the environmental impact and safety of new materials. researchgate.net |

| HOMO/LUMO Energies | Electronic Properties | Predicts conductivity, optical properties, and suitability for use in organic electronics. researchgate.net |

| Dipole Moment (μ) | Thermal Stability, Intermolecular Forces | Influences how the material behaves at different temperatures and interacts with other molecules. |

| Surface Area | Adsorption Characteristics | Key for applications in sensors, catalysis, and separation technologies. |

By establishing these relationships, QSPR models can accelerate the design of new materials by allowing for the in silico screening of candidate molecules before their synthesis.

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Understanding

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the reaction rate. nih.gov

For 1,2-Benzenediol, 4-(phenylsulfonyl)-, reaction pathway analysis can provide insights into its synthesis, degradation, and chemical transformations. For example, the ozonolysis of the parent compound, catechol, has been studied computationally to map out the reaction channels leading to various products like CO, CO₂, and small carboxylic acids. nih.govresearchgate.net Similar studies on 4-(phenylsulfonyl)catechol could elucidate how the bulky and electron-withdrawing phenylsulfonyl group alters the reaction mechanism. This substituent would likely influence the regioselectivity of an electrophilic attack on the catechol ring and could stabilize or destabilize key intermediates and transition states. nih.govresearchgate.net Such mechanistic understanding is critical for optimizing reaction conditions in synthetic chemistry and for predicting the environmental fate of the compound.

In Silico Screening for Novel Material Applications (e.g., host-guest interactions)

In silico screening involves using computational methods to search large databases of molecules for candidates with desired properties, significantly accelerating the discovery of new materials and drugs. One promising area for 1,2-Benzenediol, 4-(phenylsulfonyl)- is in the field of supramolecular chemistry, particularly host-guest interactions.

Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule. The catechol moiety is known to participate in such interactions. researchgate.net In silico screening, often employing molecular docking simulations, can be used to predict the binding affinity of 1,2-Benzenediol, 4-(phenylsulfonyl)- (as a guest) with a wide range of host molecules, such as cyclodextrins, calixarenes, or pillararenes. aalto.fimdpi.com

The binding would be governed by a combination of forces, including:

Hydrogen bonding between the catechol hydroxyls and polar groups on the host.

Hydrophobic interactions involving the phenyl rings fitting into a nonpolar cavity of the host.

The phenylsulfonyl group would play a crucial role by modifying the size, shape, and electronic properties of the guest molecule, thereby influencing its binding selectivity. Potential applications arising from such host-guest systems could include:

Molecular Sensors: Where binding of the guest molecule to a host triggers a detectable signal.

Controlled Release Systems: Where the guest is encapsulated by a host and released in response to a specific stimulus.

Catalysis: Where the host environment modifies the reactivity of the guest molecule.

Applications and Potential in Materials Science and Organic Synthesis

Role as a Synthetic Building Block or Intermediate for Complex Molecules

The structure of 4-(phenylsulfonyl)catechol makes it an excellent starting material or intermediate in the synthesis of more complex chemical architectures. researchgate.netresearchgate.net

Porous organic frameworks (POFs), including covalent-organic frameworks (COFs) and porous aromatic frameworks (PAFs), are a class of materials with high surface areas and tunable porosity. nih.govresearchgate.net The construction of these frameworks relies on the use of specific organic building blocks that can be linked together through strong covalent bonds. nih.govresearchgate.net Catechol derivatives are valuable precursors for such frameworks due to their ability to form robust linkages. The diol functionality of 1,2-Benzenediol, 4-(phenylsulfonyl)- can be utilized in condensation reactions to form extended, porous networks. The presence of the bulky phenylsulfonyl group can influence the resulting framework's porosity and surface area, potentially leading to materials with tailored gas storage and separation properties. nih.gov

| Framework Type | Key Features | Potential Role of 4-(phenylsulfonyl)catechol |

| Covalent-Organic Frameworks (COFs) | Crystalline, porous, high thermal stability | Building block for creating robust, functional frameworks |

| Porous Aromatic Frameworks (PAFs) | High surface area, permanent porosity | Contributes to the framework's architecture and surface properties |

The catechol moiety of 1,2-Benzenediol, 4-(phenylsulfonyl)- is an excellent bidentate ligand for a wide range of metal ions. researchgate.net The formation of stable complexes with metals is a cornerstone of organometallic chemistry and is crucial for the development of novel catalysts. researchgate.net The electronic properties of the catechol ligand, which can be tuned by substituents, play a critical role in the catalytic activity of the resulting metal complex. nih.gov The electron-withdrawing nature of the phenylsulfonyl group in 4-(phenylsulfonyl)catechol can modulate the electron density at the metal center, thereby influencing the catalyst's reactivity and selectivity in various organic transformations. nih.govresearchgate.net For instance, dicopper(II) complexes with catechol-like ligands have been shown to exhibit catechol oxidase activity, catalyzing the oxidation of catechols to quinones. nih.gov The specific substituent on the catechol ring can impact the kinetics and mechanism of these catalytic reactions. nih.gov

Advanced Materials Science Applications

The unique properties of 4-(phenylsulfonyl)catechol also lend themselves to the development of advanced materials with specific functionalities.

Catechol-containing polymers have garnered significant interest due to their adhesive properties, inspired by the adhesive proteins of marine mussels. frontiersin.org These polymers can be synthesized by incorporating catechol derivatives into the polymer backbone or as pendant groups. The integration of 1,2-Benzenediol, 4-(phenylsulfonyl)- into polymeric structures could lead to materials with enhanced thermal stability and specific adhesion properties. The phenylsulfonyl group can also influence the polymer's solubility and mechanical properties. Furthermore, catechol-functionalized polymers can be used to create composite materials with improved interfacial adhesion between the polymer matrix and fillers.

The catechol-quinone redox couple is a key feature of many biological systems and has been harnessed in the design of redox-active materials. frontiersin.orgnih.govnih.gov Catechol-bearing polymers can function as organic cathode materials in lithium-ion batteries, offering a more sustainable alternative to traditional inorganic materials. nih.govresearchgate.net The redox potential of the catechol moiety can be tuned by the substituent on the aromatic ring. nih.gov The electron-withdrawing phenylsulfonyl group in 1,2-Benzenediol, 4-(phenylsulfonyl)- is expected to increase the redox potential of the catechol, which could lead to higher cell voltages in battery applications. nih.gov The design of such redox-active polymers involves the rational selection of catechol derivatives to achieve desired electrochemical performance. nih.gov

| Application | Key Property | Influence of Phenylsulfonyl Group |

| Lithium-Ion Battery Cathodes | Reversible redox activity | Potentially increases redox potential and cell voltage |

| Redox-Flow Batteries | High solubility and stability | May affect solubility and long-term stability |

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined assemblies. conicet.gov.arnih.govmdpi.com Catechol derivatives can participate in host-guest interactions, where they can bind to specific guest molecules through hydrogen bonding and other non-covalent forces. researchgate.netaalto.fi The phenylsulfonyl group in 1,2-Benzenediol, 4-(phenylsulfonyl)- can provide additional sites for interaction and can influence the geometry of the host-guest complex. For instance, related multi-armed aromatic hosts containing sulfonyl groups have been shown to form crystalline inclusion compounds with various guest molecules. nih.gov The ability of 4-(phenylsulfonyl)catechol to form such assemblies opens up possibilities for its use in chemical sensing, molecular recognition, and the construction of complex supramolecular architectures. aalto.finih.gov

Catalytic Applications in Organic Transformations

There is currently a lack of specific research literature detailing the use of 1,2-Benzenediol, 4-(phenylsulfonyl)- as a catalyst in organic transformations.

General catechol derivatives are known to participate in or influence catalytic cycles. For instance, some catechol derivatives have been studied for their role in reactions such as the reduction of nitrophenols. The catechol moiety can act as a ligand for metal centers, potentially modulating the catalytic activity of the metal complex. The electron-withdrawing nature of the phenylsulfonyl group at the 4-position would significantly influence the electronic properties of the catechol ring, which could in theory be harnessed to tune the catalytic activity of a system it is part of. However, without specific studies on this compound, any discussion of its catalytic applications remains speculative.

Photophysical Properties and Potential in Optoelectronic Materials

Detailed experimental data on the photophysical properties of 1,2-Benzenediol, 4-(phenylsulfonyl)- are not readily found in current scientific literature.

In general, the photophysical properties of catechol itself are of interest, and modifications to the catechol ring can significantly alter these properties. The introduction of a phenylsulfonyl group, a known chromophore, would be expected to impact the absorption and emission characteristics of the molecule. Phenylsulfonyl groups are often incorporated into larger molecular structures to influence their electronic and photophysical behaviors for applications in materials science. For example, derivatives of phenylsulfonyl carbazole (B46965) have been investigated for their optoelectronic properties for potential use in organic solar cells. nih.gov The interaction between the electron-donating catechol and the electron-withdrawing phenylsulfonyl group could lead to interesting charge-transfer characteristics, which are crucial for optoelectronic materials. However, without experimental data such as absorption and emission spectra, quantum yields, and lifetime measurements for 1,2-Benzenediol, 4-(phenylsulfonyl)- , its specific potential in optoelectronic materials cannot be definitively described.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. ijprt.org Future research on 1,2-Benzenediol, 4-(phenylsulfonyl)- will undoubtedly focus on developing more environmentally benign synthetic methodologies.

Current synthetic approaches may rely on traditional methods that involve harsh reagents and solvents. Emerging research is likely to explore alternative, greener routes. For instance, the use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, presents a promising avenue. Another area of focus will be the use of green solvents, such as supercritical fluids or water, to replace volatile organic compounds. ijprt.org Microwave-assisted and sonochemical methods, which can accelerate reaction rates and improve yields, are also anticipated to be explored for the synthesis of this compound and its derivatives. ijprt.org

A potential green synthetic strategy could involve the direct, regioselective sulfonation of catechol or the oxidation of a corresponding sulfide (B99878) under environmentally friendly conditions. The development of reusable catalysts for these transformations will also be a key research goal.

Exploration of Underutilized Reactivity Pathways for Diversification

The reactivity of 1,2-Benzenediol, 4-(phenylsulfonyl)- is largely dictated by the catechol and phenylsulfonyl groups. While the oxidation of the catechol to the corresponding o-quinone is a known pathway, the full extent of its reactivity, particularly in the context of the strongly electron-withdrawing sulfonyl group, remains to be explored. mdpi.com

Future research will likely focus on harnessing the unique electronic properties of this molecule to drive novel chemical transformations. The o-quinone derived from 1,2-Benzenediol, 4-(phenylsulfonyl)- is expected to be highly electrophilic, making it a potent Michael acceptor for a wide range of nucleophiles. nih.gov The exploration of reactions with soft nucleophiles, such as thiols and amines, could lead to the synthesis of a diverse library of new compounds with potential biological activities. nih.govresearchgate.net

Furthermore, the potential for this compound to engage in cycloaddition reactions, either in its catechol or quinone form, is an under-investigated area. The development of new catalytic systems, for example, using palladium to direct C-H functionalization at other positions on the benzene (B151609) ring, could provide access to novel and complex molecular architectures. nih.gov

Advanced Characterization Techniques for Understanding Dynamic Processes

A thorough understanding of the dynamic behavior of 1,2-Benzenediol, 4-(phenylsulfonyl)-, such as its conformational changes, intermolecular interactions, and reaction kinetics, is crucial for its rational application. Advanced characterization techniques will play a pivotal role in elucidating these processes.

Future studies will likely employ a combination of spectroscopic and spectrometric methods to probe the dynamic nature of this molecule. For instance, time-resolved spectroscopic techniques could be used to monitor the formation and decay of transient species, such as the o-quinone, in real-time. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy will be invaluable for determining the precise structure of reaction products and for studying intermolecular interactions in solution. nih.gov

The use of techniques like attenuated total reflectance-infrared (ATR-IR) spectroscopy can provide insights into hydrogen bonding interactions in the solid state, which is particularly relevant for understanding its behavior in cocrystals and other supramolecular assemblies. mdpi.com Differential scanning calorimetry (DSC) can be used to study phase transitions and thermal stability. mdpi.com

Integration with Machine Learning for Accelerated Property Prediction and Rational Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. arxiv.org For 1,2-Benzenediol, 4-(phenylsulfonyl)-, ML algorithms can be employed to accelerate the discovery of new derivatives with desired properties and to optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activity or material properties of derivatives of 1,2-Benzenediol, 4-(phenylsulfonyl)-. ijain.org By training these models on existing experimental data, researchers can screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing.

A significant development in this area is the creation of large chemical reaction datasets, such as the "Catechol Benchmark," which provides time-series data for yield prediction under various process conditions. themoonlight.ioarxiv.orgresearchgate.net This type of data can be used to train ML models to predict the outcome of reactions involving 1,2-Benzenediol, 4-(phenylsulfonyl)-, enabling the rational design of synthetic routes with improved efficiency and selectivity.

| Machine Learning Application | Potential Impact on 1,2-Benzenediol, 4-(phenylsulfonyl)- Research |

| Property Prediction (QSAR) | Accelerated discovery of derivatives with specific biological or material properties. |

| Reaction Outcome Prediction | Optimization of synthetic routes for higher yields and selectivity. |

| Rational Design | In silico design of novel functional molecules based on predicted properties. |

Unexplored Applications in Functional Materials and Supramolecular Systems

The unique chemical functionalities of 1,2-Benzenediol, 4-(phenylsulfonyl)- make it an attractive building block for the development of novel functional materials and supramolecular systems. The catechol moiety is well-known for its ability to coordinate with metal ions and to form adhesive polymers, while the phenylsulfonyl group can participate in various non-covalent interactions. nih.govresearchgate.net

An unexplored area of application is in the development of advanced hydrogels. The catechol groups can act as cross-linking points through coordination with metal ions or oxidative coupling, leading to the formation of hydrogels with tunable mechanical properties and adhesive characteristics. nih.govresearchgate.net The incorporation of the phenylsulfonyl group could further modulate the properties of these materials, for instance, by influencing their swelling behavior or their interaction with guest molecules.

Furthermore, the ability of the catechol and sulfonyl groups to engage in hydrogen bonding and other non-covalent interactions makes 1,2-Benzenediol, 4-(phenylsulfonyl)- a promising candidate for the construction of complex supramolecular assemblies. mdpi.com These assemblies could find applications in areas such as molecular recognition, sensing, and drug delivery. The development of sensors for environmental pollutants, such as catechol and hydroquinone, has been demonstrated using porphyrin-based supramolecular systems, suggesting a potential direction for the application of 1,2-Benzenediol, 4-(phenylsulfonyl)-. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.